molecular formula C8H9BrO3 B1652696 4-Bromo-2-(methoxymethoxy)phenol CAS No. 1589000-58-7

4-Bromo-2-(methoxymethoxy)phenol

Cat. No.: B1652696
CAS No.: 1589000-58-7
M. Wt: 233.06
InChI Key: YSCMVONAMXQOAX-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethoxy)phenol is an organic compound with the molecular formula C8H9BrO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxymethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethoxy)phenol typically involves the bromination of 2-(methoxymethoxy)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine and a suitable solvent such as chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones are formed as major products.

    Reduction: Hydroquinones are the primary products.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)phenol involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(methoxymethoxy)phenol is unique due to the presence of both bromine and methoxymethoxy groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-bromo-2-(methoxymethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCMVONAMXQOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301384
Record name 4-Bromo-2-(methoxymethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589000-58-7
Record name 4-Bromo-2-(methoxymethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1589000-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(methoxymethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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